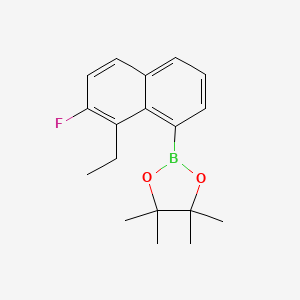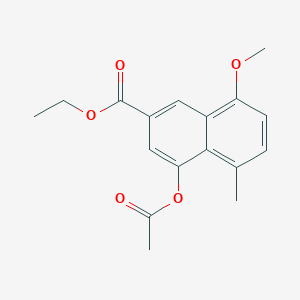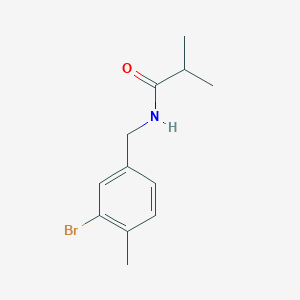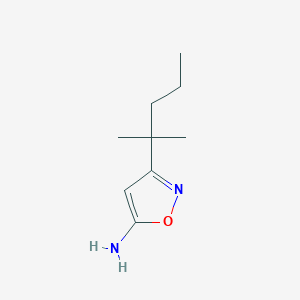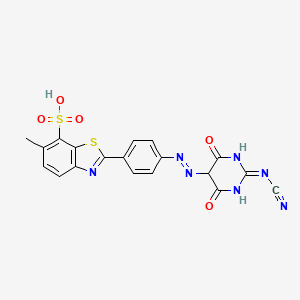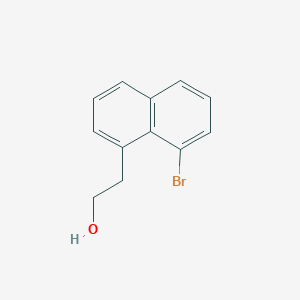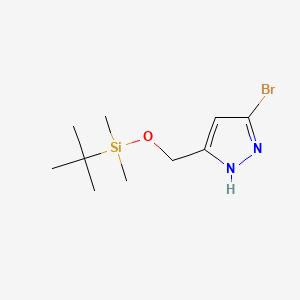
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole is a chemical compound with a complex structure that includes a bromine atom, a pyrazole ring, and a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can participate in redox reactions under specific conditions.
Deprotection Reactions: The TBDMS group can be removed to reveal the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while deprotection reactions result in the formation of the corresponding hydroxyl compound .
Scientific Research Applications
3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in various binding interactions with enzymes and receptors, influencing their activity. The TBDMS group can also play a role in modulating the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyridine
- 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Imidazole
Uniqueness
Compared to similar compounds, 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H19BrN2OSi |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-10(2,3)15(4,5)14-7-8-6-9(11)13-12-8/h6H,7H2,1-5H3,(H,12,13) |
InChI Key |
KKWFXIPKONXMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)



![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
